2-(Benzyloxy)-1,3-dibromo-5-isopropylbenzene molecular weight
2-(Benzyloxy)-1,3-dibromo-5-isopropylbenzene molecular weight
An In-Depth Technical Guide to 2-(Benzyloxy)-1,3-dibromo-5-isopropylbenzene: Physicochemical Profiling and Synthetic Utility
Executive Summary
In the landscape of modern drug discovery and advanced materials synthesis, polyfunctionalized aromatic building blocks serve as the foundational architecture for complex molecular design. 2-(Benzyloxy)-1,3-dibromo-5-isopropylbenzene (CAS: 2379321-51-2) is a highly specialized intermediate that offers a triad of strategic functional handles: a dual electrophilic core (1,3-dibromo) for iterative cross-coupling, a robustly protected nucleophilic anchor (2-benzyloxy), and a lipophilicity-enhancing modifier (5-isopropyl).
This whitepaper provides an authoritative analysis of the compound’s physicochemical properties, structural causality, and step-by-step experimental workflows for its utilization in palladium-catalyzed transformations.
Physicochemical Profiling & Isotopic Analysis
Understanding the exact mass and isotopic distribution of a dibrominated compound is critical for accurate reaction monitoring via Liquid Chromatography-Mass Spectrometry (LC-MS). Bromine naturally occurs as two stable isotopes, 79Br (50.69%) and 81Br (49.31%). Consequently, the mass spectrum of 2-(Benzyloxy)-1,3-dibromo-5-isopropylbenzene exhibits a distinct 1:2:1 isotopic cluster (M, M+2, M+4), which serves as a built-in diagnostic tool to track the consumption of the starting material during cross-coupling reactions[1, 2].
Table 1: Quantitative Physicochemical Properties
| Parameter | Value | Analytical Significance |
| Molecular Formula | C16H16Br2O | Dictates stoichiometric equivalents in synthesis. |
| Molecular Weight | 384.11 g/mol | Standard molar mass for reagent weighing [2]. |
| Monoisotopic Mass | 381.9568 Da | Exact mass of the 79Br2 isotopologue for HRMS. |
| Isotopic Cluster | ∼ 382, 384, 386 m/z | 1:2:1 ratio confirms the presence of two intact Br atoms. |
| LogP (Estimated) | >4.5 | High lipophilicity; requires non-polar/mixed solvent systems. |
Structural Causality & Reactivity Mapping
The strategic placement of substituents on the benzene ring dictates the molecule's reactivity profile:
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The 1,3-Dibromo Electrophiles: The meta-relationship of the two bromine atoms allows for tandem or iterative carbon-carbon bond formation via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling protocols [3]. The steric bulk of the adjacent benzyloxy group at the C2 position modulates the rate of oxidative addition by the Palladium(0) catalyst, potentially enabling desymmetrization (mono-coupling) under highly controlled stoichiometric conditions.
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The 2-Benzyloxy Protecting Group: Phenols are notoriously problematic in basic cross-coupling conditions, often deprotonating to form phenoxides that can poison transition metal catalysts. The benzyl ether masks this reactivity. It is highly stable to the basic, high-temperature conditions of Suzuki couplings but can be orthogonally cleaved via catalytic hydrogenolysis under mild conditions [4].
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The 5-Isopropyl Moiety: This group serves two purposes. Synthetically, its electron-donating nature slightly deactivates the ring, requiring highly active, electron-rich phosphine ligands (e.g., XPhos, dppf) for efficient cross-coupling. Pharmacologically, it acts as a lipophilic anchor, increasing the ultimate target molecule's membrane permeability.
Experimental Workflows: Synthesis & Functionalization
The following self-validating protocols detail the conversion of 2-(Benzyloxy)-1,3-dibromo-5-isopropylbenzene into a highly functionalized 2,6-diaryl-4-isopropylphenol scaffold.
Protocol A: Tandem Suzuki-Miyaura Cross-Coupling
Objective: Exhaustive arylation of the 1,3-dibromo positions.
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Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-(Benzyloxy)-1,3-dibromo-5-isopropylbenzene (1.0 equiv, 1.0 mmol, 384 mg), the desired arylboronic acid (2.5 equiv, 2.5 mmol), and anhydrous K2CO3 (3.0 equiv, 3.0 mmol) [3].
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Catalyst Loading: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%). The bidentate dppf ligand is crucial here to force reductive elimination over β -hydride elimination, especially given the steric crowding around the C1 and C3 positions.
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Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/ H2O (4:1 v/v, 10 mL). The water is necessary to solubilize the base and activate the boronic acid via the formation of a reactive boronate complex.
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Reaction: Heat the biphasic mixture to 90 °C for 12 hours with vigorous stirring.
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Self-Validation Check (LC-MS): Sample the organic layer. The reaction is complete when the 1:2:1 isotopic cluster at m/z ~382/384/386 completely disappears, replaced by the mass of the diarylated product (M+).
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Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over Na2SO4 , and purify via silica gel chromatography.
Protocol B: Catalytic Hydrogenolysis (Benzyloxy Deprotection)
Objective: Orthogonal cleavage of the benzyl ether to reveal the free phenol.
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Preparation: Dissolve the purified diarylated intermediate from Protocol A (1.0 equiv) in a 1:1 mixture of Methanol/Ethyl Acetate (10 mL/mmol). The mixed solvent ensures solubility of the lipophilic intermediate while allowing hydrogen solubility [4].
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Catalyst Loading: Carefully add 10 wt% Palladium on Carbon (Pd/C) (0.1 equiv by weight of Pd). Caution: Pd/C is pyrophoric; add under a blanket of inert gas.
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Hydrogenation: Purge the flask with H2 gas (balloon pressure, ~1 atm) and stir vigorously at room temperature for 4–6 hours [4].
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Self-Validation Check (1H-NMR): Take a small aliquot, filter, and concentrate. Analyze via 1H -NMR. The successful deprotection is confirmed by the complete disappearance of the benzylic −CH2− singlet at ∼5.0 ppm and the emergence of a broad phenolic −OH singlet at ∼4.5−5.5 ppm (solvent dependent).
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Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Ethyl Acetate. Concentrate the filtrate in vacuo to yield the target 2,6-diaryl-4-isopropylphenol.
Workflow Visualization
Figure 1: Synthetic workflow from the dibromo building block to the functionalized phenol scaffold.
References
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SciSpace. "Tandem chemoselective Suzuki-Miyaura cross-coupling enabled by nucleophile speciation control." Chemical Science. Available at:[Link]
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Royal Society of Chemistry. "CO2/epoxides ring-opening copolymerization towards hydroxy-functionalized polycarbonates." Polymer Chemistry. Available at:[Link]
